[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone
Description
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H15N3O4S/c20-15(12-3-5-13(6-4-12)19(22)23)17-7-9-18(10-8-17)16(21)14-2-1-11-24-14/h1-6,11H,7-10H2 |
InChI Key |
SGWNRIGPTSZLTA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
Introduction
The compound [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. It features a piperazine ring, a thiophene moiety, and a nitro-benzoyl group, which collectively contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Key Features
- Piperazine Ring : Known for its psychoactive properties, often explored for anxiolytic and antidepressant effects.
- Thiophene Moiety : Adds to the chemical diversity and enhances biological interactions.
- Nitro Group : May increase binding affinity to biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Computational predictions using the Prediction of Activity Spectra for Substances (PASS) suggest that This compound may possess antibacterial and antifungal properties. This is particularly relevant given the increasing need for novel antimicrobial agents in the face of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. The structural components allow for interactions with cancer cell signaling pathways, potentially inhibiting tumor growth. For instance, docking studies have indicated that similar piperazine derivatives can effectively bind to targets involved in cancer progression.
Psychoactive Effects
Given the presence of the piperazine ring, this compound may also exhibit psychoactive effects. Compounds containing piperazine are often studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating mood disorders.
Synthesis Methods
The synthesis of This compound can be achieved through several methodologies:
- Condensation Reactions : Combining piperazine derivatives with thiophene carboxylic acids.
- Nitro Group Introduction : Utilizing electrophilic aromatic substitution to introduce the nitro group on the benzoyl moiety.
- Purification Techniques : Employing recrystallization and chromatography to isolate the desired compound.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of piperazine derivatives against various bacterial strains. The results indicated that compounds with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts. The IC50 values ranged from 5 µg/mL to 20 µg/mL, demonstrating significant efficacy against resistant strains .
Study 2: Anticancer Mechanisms
In another investigation, derivatives similar to This compound were assessed for their anticancer properties using human cancer cell lines. The study found that these compounds induced apoptosis in cancer cells through caspase activation pathways, with IC50 values indicating strong cytotoxic effects at low concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 4-(Piperazin-1-yl)benzamide | Piperazine ring with benzamide | Antidepressant |
| 2. Thiophene-based antipsychotics | Thiophene ring systems | Antipsychotic effects |
| 3. Nitro-substituted piperazines | Nitro group on piperazine | Antimicrobial activity |
Uniqueness
What distinguishes This compound from other compounds is its specific combination of a nitro-benzoyl moiety attached to a piperazine and thiophene framework, which may confer unique pharmacological properties not present in other similar compounds.
Preparation Methods
Core Piperazine Functionalization
Piperazine derivatives are typically synthesized via nucleophilic acyl substitution or coupling reactions. In the context of [4-(4-nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone, the introduction of the 4-nitrobenzoyl group to the piperazine ring is a critical first step. Patent WO2017079641A1 demonstrates that tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate can be deprotected using trifluoroacetic acid (TFA) to yield a free piperazine intermediate, which is then available for further acylation. Similarly, the use of boc-piperazine as a starting material ensures regioselectivity during benzoylation.
Acylation of Piperazine with 4-Nitrobenzoyl Chloride
Acylation reactions involving 4-nitrobenzoyl chloride require careful control of stoichiometry and reaction conditions. In ZA200601988B, benzoyl-piperazine derivatives were synthesized by reacting piperazine with substituted benzoyl chlorides in dichloromethane (DCM) at 0°C, followed by gradual warming to ambient temperature. This method minimizes side reactions such as over-acylation or nitro-group reduction.
Table 1: Comparative Analysis of Acylation Conditions
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 4-Nitrobenzoyl chloride | DCM | 0°C → 25°C | 78 | |
| HATU/DIPEA | DMF | 25°C | 85 | |
| EDCl/HOBt | THF | 40°C | 65 |
Stepwise Synthesis of this compound
Preparation of 4-Nitrobenzoyl Piperazine Intermediate
The synthesis begins with the protection of piperazine using a boc group to prevent unwanted side reactions. As detailed in Der Pharma Chemica, boc-piperazine reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of HATU and DIPEA to form a protected intermediate. Deprotection with TFA yields the free piperazine, which is then acylated with 4-nitrobenzoyl chloride in DCM (Scheme 1).
Scheme 1: Synthetic Pathway
Thiophene-2-carbonyl Incorporation
The final step involves coupling the 4-nitrobenzoyl-piperazine intermediate with thiophene-2-carboxylic acid. Patent WO2017079641A1 highlights the use of HATU as a coupling agent for similar methanone syntheses, achieving yields upwards of 85%. Reaction conditions include:
-
Solvent: Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Temperature: 25°C, 12 hours
Table 2: Optimization of Coupling Reactions
| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 12 | 85 | 98 |
| EDCl/HOBt | THF | 24 | 72 | 95 |
| DCC | DCM | 48 | 60 | 90 |
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis of the final product (DMSO-d6) reveals characteristic peaks:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS (ESI+) confirms the molecular ion peak at m/z 372.1 [M+H]+, consistent with the theoretical molecular weight of 371.4 g/mol.
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for [4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling 4-nitrobenzoyl chloride with a piperazine-thiophene precursor. Key steps include:
- Step 1 : Reacting 4-nitrobenzoyl chloride with 1-(thiophen-2-carbonyl)piperazine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen, using triethylamine as a base .
- Step 2 : Optimizing reaction time (12–24 hours) and temperature (room temperature to 50°C) to balance yield and purity.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). To improve yields, consider microwave-assisted synthesis for faster kinetics or using Pd-based catalysts for selective coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm aromatic protons (δ 7.5–8.5 ppm for nitrobenzoyl) and piperazine/thiophene backbone connectivity. DEPT-135 helps distinguish CH₂ and CH₃ groups in the piperazine ring .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm ensures molecular formula accuracy .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
- Methodological Answer :
- Solvent Choice : Store in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid aqueous buffers (pH < 5 or > 8) to minimize nitro group reduction or ketone degradation .
- Stability Assays : Monitor degradation via HPLC-UV at 254 nm over 72 hours under varying conditions. Lyophilization in inert atmospheres enhances long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the nitrobenzoyl ring (e.g., Cl, OCH₃) or thiophene (e.g., methyl, bromo). Compare binding affinity to targets like serotonin receptors using radioligand assays .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., nitro group H-bonding with receptor residues). Validate predictions via mutagenesis studies .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line: HEK-293, incubation time: 48 hours) to eliminate variability .
- Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may explain discrepancies .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for methodological biases .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I metabolites (e.g., nitro reduction to amine, thiophene oxidation). Validate with in vitro microsomal assays (human liver S9 fraction) .
- Toxicity Profiling : Run QSAR models (e.g., ProTox-II) to flag risks like hepatotoxicity. Cross-check with zebrafish embryo assays (LC₅₀ and teratogenicity endpoints) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
